

# Part 1: Strategic Overview & Retrosynthetic Analysis

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## Compound of Interest

Compound Name: *Famprofazone-d3*

CAS No.: 1346601-05-5

Cat. No.: B583743

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## The Isotopic Strategy

The optimal site for deuterium labeling in Famprofazone is the

-methyl group of the methamphetamine side chain.

- Metabolic Stability: The

-methyl group is retained in the primary metabolite (methamphetamine) before eventual demethylation to amphetamine. Labeling this site allows the IS to track the parent drug and the initial metabolic cleavage product if necessary.

- Synthetic Accessibility: The

-methyl group can be introduced late-stage using commercially available Methylamine-d3 hydrochloride (

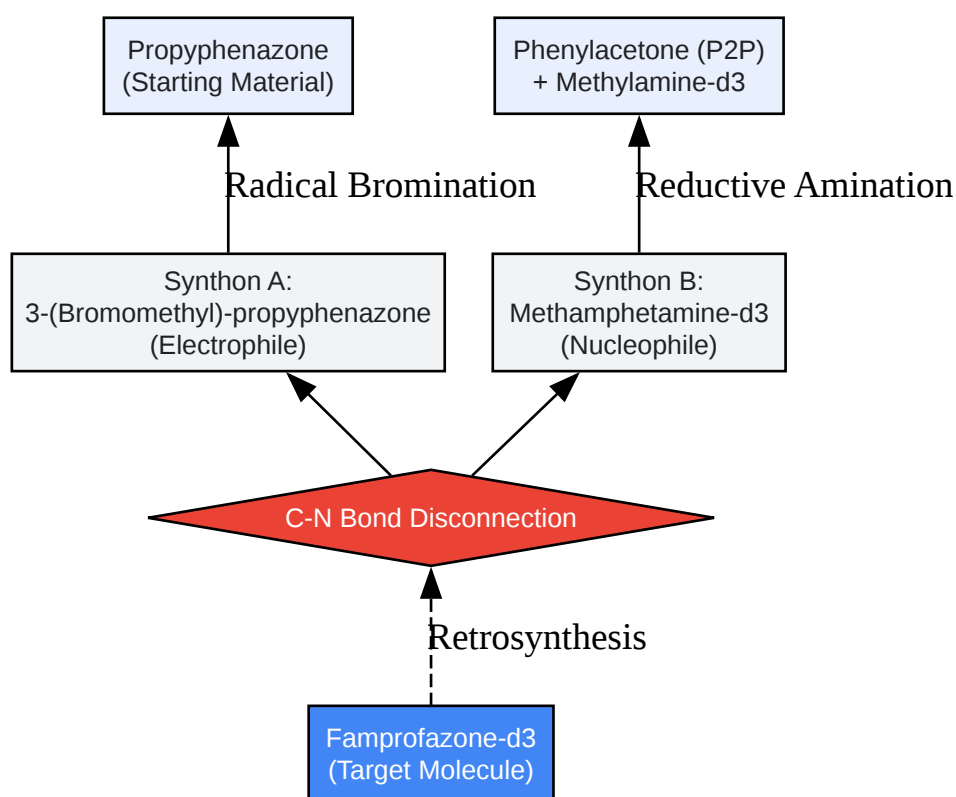
) or Iodomethane-d3 (

), ensuring high isotopic enrichment (>99% D).

## Retrosynthetic Disconnection

The synthesis is designed via a convergent pathway involving the coupling of a halogenated pyrazolone core with a deuterated secondary amine.

- Target Molecule: **Famprofazone-d3**
- Disconnection: C–N bond cleavage at the methylene bridge connecting the pyrazolone C3 position and the amine nitrogen.
- Synthon A (Electrophile): 3-(Bromomethyl)-4-isopropyl-2-methyl-1-phenyl-3-pyrazolin-5-one (Brominated Propyphenazone derivative).
- Synthon B (Nucleophile): Methamphetamine-d3 (Secondary amine).



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Figure 1: Retrosynthetic analysis of **Famprofazone-d3** showing the convergent assembly of the brominated core and the deuterated amine.

## Part 2: Synthesis Protocols

Regulatory Disclaimer: The synthesis described below involves the intermediate generation of Methamphetamine-d3, a controlled substance (Schedule II in the US). This procedure must

only be performed by authorized laboratories holding valid DEA registrations (or local equivalent) for the handling and manufacturing of controlled reference standards.

## Protocol 1: Synthesis of the Deuterated Nucleophile (Methamphetamine-d3)

This step installs the isotopic label via reductive amination.

- Reagents: Phenylacetone (P2P), Methylamine-d3 hydrochloride ( , >99 atom % D), Sodium Cyanoborohydride ( ), Methanol.
- Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.

Step-by-Step:

- Imine Formation: In a dry reaction vessel, dissolve Phenylacetone (10 mmol) and Methylamine-d3 HCl (12 mmol) in anhydrous Methanol (20 mL).
- Buffering: Adjust pH to ~6.0 using glacial acetic acid to catalyze imine formation without inhibiting the reducing agent. Stir for 2 hours at room temperature.
- Reduction: Cool the solution to 0°C. Add Sodium Cyanoborohydride (15 mmol) portion-wise over 30 minutes.
- Quenching: Allow to warm to room temperature and stir overnight. Quench with 1N HCl (releases HCN; use fume hood/scrubber).
- Isolation: Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over  
  
and concentrate in vacuo to yield crude Methamphetamine-d3 free base.

## Protocol 2: Activation of the Pyrazolone Core

Propyphenazone (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is functionalized at the C3-methyl group.

- Reagents: Propyphenazone, N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), or Benzene.
- Mechanism: Wohl-Ziegler radical bromination.

#### Step-by-Step:

- Dissolve Propyphenazone (10 mmol) in dry (50 mL).
- Add NBS (10.5 mmol) and a catalytic amount of Benzoyl Peroxide (0.1 mmol).
- Reflux: Heat to reflux (77°C) under Argon atmosphere. Monitor reaction by TLC until the starting material is consumed (approx. 2-4 hours).
- Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.
- Concentration: Evaporate the filtrate to yield the unstable intermediate: 3-(Bromomethyl)-4-isopropyl-2-methyl-1-phenyl-3-pyrazolin-5-one. Note: Use immediately in the next step to prevent decomposition.

### Protocol 3: The Coupling (Famprofazone-d3 Formation)

The nucleophilic substitution of the bromide by the secondary amine.

- Reagents: Brominated Pyrazolone (from Protocol 2), Methamphetamine-d3 (from Protocol 1), Potassium Carbonate ( ), Acetonitrile (ACN).

#### Step-by-Step:

- Dissolution: Dissolve the crude Brominated Pyrazolone (10 mmol) in anhydrous ACN (40 mL).
- Addition: Add

(20 mmol) and Methamphetamine-d3 free base (10 mmol).

- Reaction: Stir at 60°C for 6 hours. The base neutralizes the HBr byproduct, driving the reaction forward.
- Filtration: Filter out inorganic salts ( , excess carbonate).
- Crude Isolation: Evaporate the solvent to obtain crude **Famprofazone-d3** as a viscous oil.

## Part 3: Purification & Validation

Given the stringent requirements for analytical standards (chemical purity >98%, isotopic purity >99%), a two-stage purification is required.

### Purification Workflow



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Figure 2: Purification workflow ensuring removal of unreacted precursors and side-products.

Detailed Purification Protocol:

- Acid/Base Cleanup:
  - Dissolve crude oil in 1N HCl. Wash with Diethyl Ether (removes unreacted pyrazolone/neutrals).
  - Basify aqueous layer (pH 12) with NaOH.
  - Extract into DCM. This isolates the basic **Famprofazone-d3**.
- Preparative HPLC:
  - Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm.

- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 20% B to 90% B over 20 min.
- Detection: UV at 254 nm.
- Collection: Collect the major peak corresponding to **Famprofazone-d3**.
- Lyophilization: Freeze-dry the collected fractions to yield a white powder (Formate salt).

## Analytical Validation Data

Parameter	Specification	Method
Chemical Purity	> 98.0%	HPLC-UV (254 nm)
Isotopic Enrichment	> 99.0% atom D	HRMS (SIM mode)
Proton NMR	Confirms structure & d3-methyl loss	<sup>1</sup> H-NMR (500 MHz, CDCl <sub>3</sub> )
Mass Shift	[M+H] <sup>+</sup> = 381.24 (vs 378.22)	LC-QTOF-MS
Residual Solvent	< 0.5%	GC-FID (Headspace)

### Key NMR Diagnostic Signals:

- Famprofazone (Unlabeled): Singlet at 2.20 ppm (3H) corresponding to the -methyl group.
- **Famprofazone-d3**: Disappearance of the singlet at 2.20 ppm. The pyrazolone methyl (3.10) and isopropyl signals remain unchanged.

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- To cite this document: BenchChem. [Part 1: Strategic Overview & Retrosynthetic Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b583743#famprofazone-d3-chemical-synthesis-and-purification>]

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